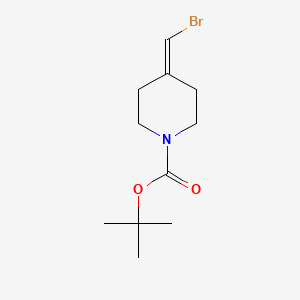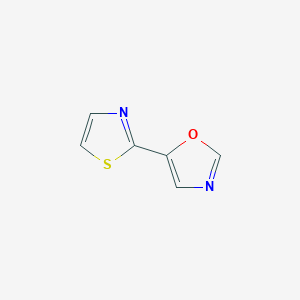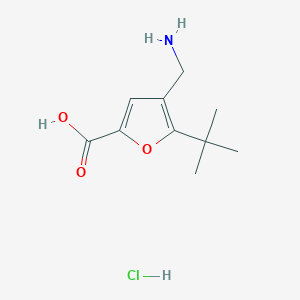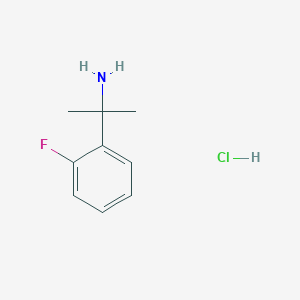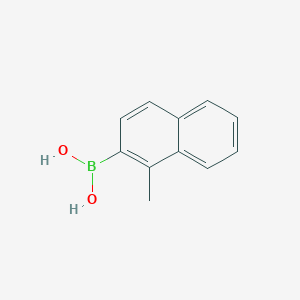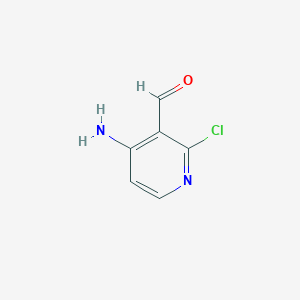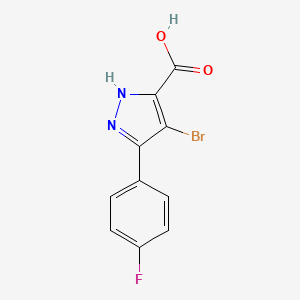
4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
説明
4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (4-Bromo-3-Fluorophenyl-Pyrazole-5-Carboxylic Acid, or 4-BFPCA) is a chemical compound that has several applications in the field of scientific research. It is a heterocyclic compound with a pyrazole ring and a carboxylic acid group. It is used in a variety of laboratory experiments, including organic synthesis, drug discovery, and biochemical studies. This compound has been studied extensively over the past few years and has been found to have several useful properties.
科学的研究の応用
Biological Activities of Pyrazoline Derivatives
- Application Summary : Pyrazolines and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular biological activity being studied. For example, antibacterial activity might be tested using disk diffusion or broth dilution methods, while antitumor activity might be assessed using cell viability assays or animal models .
- Results or Outcomes : The results or outcomes would also depend on the specific activity being studied. For example, a compound might be found to inhibit the growth of certain bacteria or cancer cells, or it might be found to reduce inflammation or depressive symptoms in animal models .
Synthesis of Biologically Active Terphenyls
- Application Summary : 4-Fluorophenylboronic acid, a compound similar to the one you’re interested in, can be used to synthesize novel biologically active terphenyls .
- Methods of Application : This typically involves a coupling reaction with other organic compounds .
- Results or Outcomes : The resulting terphenyl compounds may have various biological activities, depending on their specific structures .
Suzuki Coupling Reactions
- Application Summary : 4-Fluorophenylboronic acid can also be used in Suzuki coupling reactions, a type of carbon-carbon bond forming reaction .
- Methods of Application : This involves reacting the boronic acid with an organohalide or pseudo-halide in the presence of a base and a palladium catalyst .
- Results or Outcomes : The product of a Suzuki coupling is a biaryl compound, which can be used in various applications in organic synthesis .
Sugar-Responsive Layer-by-Layer Films
- Application Summary : 3-Fluorophenylboronic acid, another similar compound, can be used to create sugar-responsive layer-by-layer films .
- Methods of Application : This involves alternating deposition of the boronic acid and a polyol, such as poly(vinyl alcohol), onto a substrate .
- Results or Outcomes : The resulting films can respond to changes in sugar concentration, making them potentially useful in applications such as glucose sensors .
Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
- Application Summary : 4-Fluorophenylboronic acid, a compound similar to the one you’re interested in, can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Methods of Application : This typically involves a coupling reaction with these other organic compounds .
- Results or Outcomes : The resulting compounds may have various applications in organic synthesis .
Sugar-Responsive Layer-by-Layer Films
- Application Summary : 3-Fluorophenylboronic acid, another similar compound, can be used to create sugar-responsive layer-by-layer films .
- Methods of Application : This involves alternating deposition of the boronic acid and a polyol, such as poly(vinyl alcohol), onto a substrate .
- Results or Outcomes : The resulting films can respond to changes in sugar concentration, making them potentially useful in applications such as glucose sensors .
特性
IUPAC Name |
4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-7-8(13-14-9(7)10(15)16)5-1-3-6(12)4-2-5/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEIPVPPIIBRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192964 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1350443-31-0 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350443-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



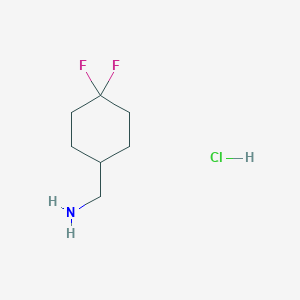
![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)
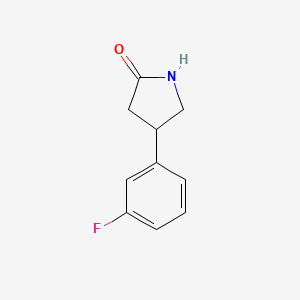
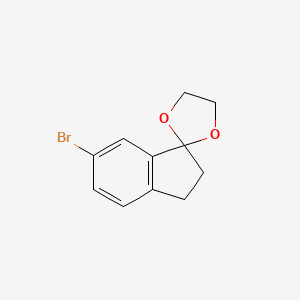
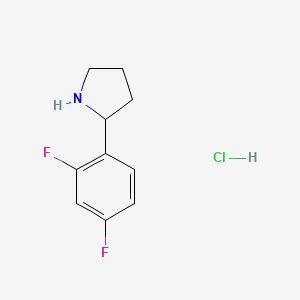
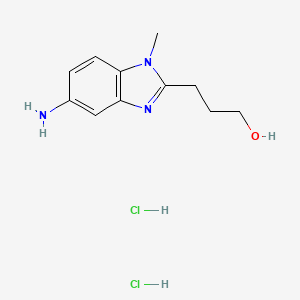
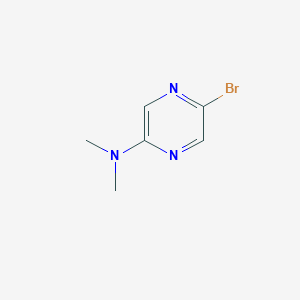
![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)
